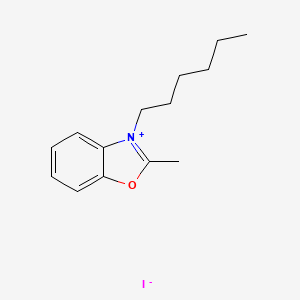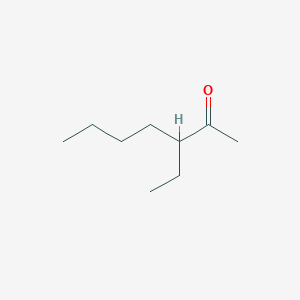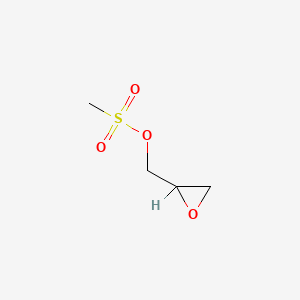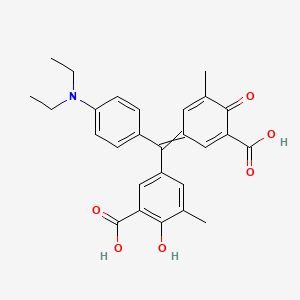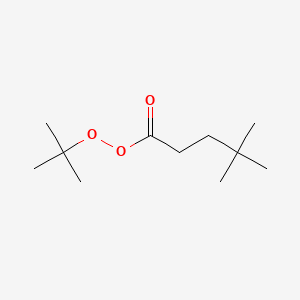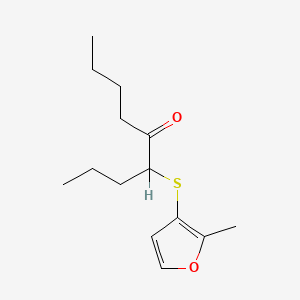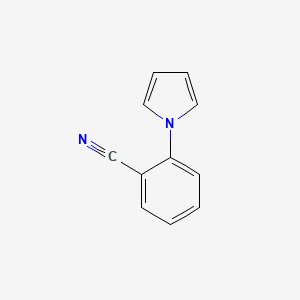
1-(1H-吡咯-1-基)苯甲腈
概述
描述
2-(1H-pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring attached to a benzonitrile moiety
科学研究应用
2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)benzonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and survival, making them attractive targets for antibacterial drugs .
Mode of Action
2-(1H-pyrrol-1-yl)benzonitrile interacts with its targets through a process known as molecular docking . This compound binds to the active sites of both the DHFR and Enoyl ACP Reductase enzymes, inhibiting their function . The inhibition of these enzymes disrupts essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is crucial for bacterial cell wall formation. On the other hand, DHFR is part of the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids . The disruption of these pathways hampers bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of 2-(1H-pyrrol-1-yl)benzonitrile’s action include the disruption of essential biochemical processes in bacteria, leading to their death . By inhibiting the function of key enzymes, this compound prevents bacteria from synthesizing crucial components for their survival, such as fatty acids and nucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation of 2-aminobenzonitrile with pyrrole under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Another method involves the cyclization of N-(2-cyanophenyl)pyrrole using a base such as sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield 2-(1H-pyrrol-1-yl)benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-pyrrol-1-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
化学反应分析
Types of Reactions
2-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced products.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 2-(1H-pyrrol-1-yl)benzenecarbonitrile
- 2-(1H-pyrrol-1-yl)benzaldehyde
- 2-(1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-(1H-pyrrol-1-yl)benzonitrile is unique due to its specific combination of a pyrrole ring and a benzonitrile moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in organic synthesis and materials science.
属性
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-71-3 | |
| Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
